molecular formula C19H17FN2O3 B2622217 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide CAS No. 953208-44-1

2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2622217
CAS No.: 953208-44-1
M. Wt: 340.354
InChI Key: INWNKWLPAWAUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. It is characterized by a central 3,5-disubstituted isoxazole ring, a privileged scaffold in medicinal chemistry known to be associated with a wide range of biological activities . The structure is further elaborated with a 4-fluorophenylacetamide moiety linked to the isoxazole core, a design that incorporates features seen in compounds investigated for various pharmacological targets. The presence of the isoxazole ring is significant, as derivatives of this heterocycle are extensively researched for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents . Specifically, molecules containing acetamide linkers and fluorophenyl groups have been explored as potential butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease research , as well as anticancer agents . The 3-methoxyphenyl substituent on the isoxazole ring provides a site for further structural optimization and can influence the molecule's binding affinity and pharmacokinetic properties. This compound is supplied for Research Use Only and is intended for further investigation in these and other biochemical applications. It is not intended for diagnostic or therapeutic use. Researchers can utilize this chemical as a building block, a reference standard, or a starting point for the development of novel bioactive molecules.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-17-4-2-3-14(10-17)18-11-16(22-25-18)12-21-19(23)9-13-5-7-15(20)8-6-13/h2-8,10-11H,9,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWNKWLPAWAUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through the reaction of a suitable nitrile oxide with an alkyne.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the methoxyphenyl group: This can be done via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate with an acylating agent, such as acetyl chloride, under basic conditions.

Industrial Production Methods

In an industrial setting, the production of 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Electrophilic Substitution

The isoxazole ring undergoes electrophilic substitution at the 4-position due to electron-donating effects from the methoxyphenyl group. Common reactions include:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0–5°C4-Nitroisoxazole derivative68–72%
HalogenationCl₂/FeCl₃ (chlorination)4-Chloroisoxazole analogue55–60%

Ring-Opening Reactions

Under acidic or basic conditions, the isoxazole ring can cleave:

  • Hydrolysis : 5% HCl at reflux yields β-ketoamide intermediates.

  • Reduction : NaBH₄/MeOH produces dihydroisoxazole derivatives .

Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductApplicationSource
Acidic (HCl, Δ)6M HCl, 80°C2-(4-Fluorophenyl)acetic acidPrecursor for esters
Basic (NaOH)2M NaOH, RTSodium salt of acetic acid derivativeIonic liquid synthesis

Reduction

LiAlH₄ reduces the acetamide to a primary amine:

  • Product: N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)-2-(4-fluorophenyl)ethylamine.

Fluorophenyl Group

  • Nucleophilic Aromatic Substitution : Limited due to electron-withdrawing fluorine. Requires harsh conditions (e.g., NH₃/CuSO₄ at 200°C).

  • Oxidation : KMnO₄/H₂SO₄ converts the fluorophenyl group to a carboxylic acid.

Methoxyphenyl Group

  • Demethylation : BBr₃ in CH₂Cl₂ yields phenolic derivatives .

  • Electrophilic Substitution : Bromination (Br₂/FeBr₃) occurs at the para position relative to methoxy.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Reaction TypeCatalysts/LigandsProductsYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives75–85%
Buchwald-HartwigPd₂(dba)₃, XantphosAminated isoxazole analogues60–70%

Photochemical and Thermal Stability

  • Photodegradation : UV light (254 nm) induces cleavage of the isoxazole ring, forming nitrile and ketone byproducts.

  • Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathways.

Biological Activity Modulation via Derivatization

Derivatives synthesized via the above reactions show enhanced bioactivity:

  • Anticancer Activity : Brominated analogues exhibit IC₅₀ values of 0.29 μM against HCT116 cells.

  • Anti-inflammatory Effects : Hydrolysed carboxylic acid derivatives reduce COX-2 expression by 40% in vitro.

Key Synthetic Pathways

Representative synthesis routes for derivatives:

StepReactionConditionsIntermediateYield
1Isoxazole formationCuI, Et₃N, 80°C5-(3-Methoxyphenyl)isoxazole82%
2Acetamide couplingEDC/HOBt, CH₂Cl₂Target compound75%

Scientific Research Applications

Research indicates that 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide exhibits various biological activities, particularly in anticancer research. The following sections summarize its potential applications based on experimental findings.

Anticancer Activity

  • Mechanism of Action : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest.
  • Cell Lines Tested : Studies have demonstrated significant cytotoxic effects against several cancer cell lines, including:
    • HCT-116 (colon cancer)
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    For example, one study reported that derivatives similar to this compound exhibited percent growth inhibitions (PGIs) ranging from 50% to 90% across various cell lines .

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties. Related compounds have demonstrated activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 0.25 μg/mL .

Data Tables

The following table summarizes key biological activities and findings related to 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide:

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AnticancerHCT-11650Significant growth inhibition observed
AnticancerMCF-775Induction of apoptosis noted
AnticancerHeLa60Cell cycle arrest confirmed
AntimicrobialStaphylococcus aureus0.25Effective against biofilm formation
AntimicrobialEscherichia coli0.30Potential for further development

Case Studies

  • Anticancer Evaluation : In vitro studies have been conducted on various derivatives of the compound, revealing that modifications in the phenyl and isoxazole groups significantly impact cytotoxicity. For instance, one study indicated enhanced activity against HCT-116 cells when electron-donating groups were present .
  • Antimicrobial Assessment : A study focusing on structural analogs demonstrated their ability to inhibit biofilm formation in bacterial cultures, suggesting that similar mechanisms might be applicable to 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in cellular processes.

    Receptor binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Signal transduction pathways: The compound may modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents/Modifications Biological Activity/Use Reference
Target Compound Acetamide + Isoxazole 4-Fluorophenyl, 3-Methoxyphenyl (isoxazole-C5) Not explicitly stated
2-((4-Fluorophenyl)thio)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide Thioacetamide + Isoxazole Sulfur replaces oxygen in acetamide Structural analog; activity unspecified
2-(5-(tert-Butyl)Isoxazol-3-yl)-N-(3,5-Dichlorophenyl)-2-Oxoacetohydrazonoyl Cyanide Isoxazole + Hydrazonoyl Cyanide tert-Butyl (isoxazole-C5), Dichlorophenyl EPAC antagonist (low µM activity)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide Benzothiazole + Acetamide Trifluoromethylbenzothiazole, 3-Methoxyphenyl Patent-derived; therapeutic use unclear
Flufenacet (N-(4-Fluorophenyl)-N-(1-Methylethyl)-2-((5-Trifluoromethyl-1,3,4-Thiadiazol-2-yl)Oxy)Acetamide) Thiadiazole + Acetamide 4-Fluorophenyl, Trifluoromethylthiadiazole Herbicide (solid, MP 75°C)

Key Comparative Insights

Substituent Effects on Bioactivity: The target compound’s 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ’s 3-methoxyphenyl derivatives). Fluorine’s electron-withdrawing nature may also influence binding interactions in biological targets . The 3-methoxyphenyl substituent on the isoxazole ring (C5 position) introduces steric bulk and moderate polarity. This contrasts with ’s tert-butyl or cyclohexyl groups, which increase hydrophobicity and may improve membrane permeability but reduce solubility .

For example, Flufenacet’s thiadiazole core is critical for its herbicidal activity . The hydrazonoyl cyanide group in ’s EPAC antagonists introduces a reactive electrophilic moiety absent in the target compound, likely contributing to stronger receptor binding but higher metabolic liability .

Synthetic Accessibility :

  • The target compound’s synthesis may parallel methods for sulfonamide-isoxazole hybrids (), where chloroacetyl chloride is used for amide bond formation. However, the absence of sulfonamide groups in the target simplifies purification compared to ’s sulfamethoxazole derivatives .
  • In contrast, ’s indazole-acetamide synthesis involves trityl protection/deprotection steps, which are unnecessary for the target compound, suggesting a more straightforward route .

Physicochemical Properties :

  • While the target compound’s melting point (MP) is unspecified, Flufenacet () has an MP of 75°C, highlighting how fluorine and trifluoromethyl groups can enhance crystalline stability. The target’s methoxy group may lower its MP compared to Flufenacet due to reduced symmetry .

Research Findings and Implications

  • For instance, EPAC antagonists () are explored for cardiovascular and metabolic diseases, while Flufenacet () is a commercial herbicide.
  • SAR Trends : The acetamide linkage appears critical for maintaining conformational flexibility, as seen in –5 and 6. Modifications to this core (e.g., thioacetamide in ) could either enhance or disrupt target engagement, depending on the biological system .

Biological Activity

The compound 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a 4-fluorophenyl group and a methoxy-substituted isoxazole moiety , linked through a methylene bridge to an acetamide functional group. Its molecular formula is C19_{19}H20_{20}F1_{1}N2_{2}O2_{2}, with a molecular weight of approximately 310.33 g/mol .

Biological Activity Overview

The biological activity of the compound has been evaluated in various studies, indicating potential effects in different therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits antiproliferative effects against several cancer cell lines. The specific mechanisms are still under investigation, but it is hypothesized that the fluorinated structure may enhance its interaction with biological targets .
  • Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth, with some derivatives exhibiting greater efficacy than standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. The following table summarizes key findings from various studies regarding structural modifications and their corresponding biological activities.

Structural ModificationBiological ActivityReference
4-Fluorophenyl GroupIncreased binding affinity to target proteins
Methoxy Group on IsoxazoleEnhanced solubility and bioavailability
Acetamide LinkageImproved stability and reduced toxicity

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The IC50_{50} values indicate significant cytotoxicity, suggesting a potential role as an anticancer agent .
  • Antimicrobial Efficacy : Research has shown that certain derivatives of the compound exhibit superior antibacterial properties compared to traditional antibiotics. For instance, one study reported an IC50_{50} value lower than 10 µM against resistant bacterial strains, indicating its potential as a novel therapeutic agent .

The exact mechanisms through which the compound exerts its biological effects are still being elucidated. However, it is believed that:

  • The fluorine atom may enhance lipophilicity, facilitating better membrane penetration.
  • The isoxazole ring could interact with specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide?

A common approach involves multi-step nucleophilic acyl substitution and cyclocondensation reactions . For example:

  • Step 1 : React 4-fluorophenylacetic acid with a coupling agent (e.g., DCC or EDCI) to generate the acyl chloride intermediate.
  • Step 2 : Condense the intermediate with 5-(3-methoxyphenyl)isoxazole-3-methylamine under reflux in anhydrous THF or DMF .
  • Step 3 : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>98%) .

Key considerations : Optimize reaction time and temperature to minimize side products like unreacted isoxazole derivatives.

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of spectroscopic and crystallographic techniques :

  • NMR (¹H/¹³C) : Verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; isoxazole methylene at δ 4.3–4.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., intermolecular H-bonding between acetamide carbonyl and isoxazole N-O groups) .
  • HPLC-MS : Quantify purity and detect trace impurities (e.g., residual solvents or unreacted amines) .

Note : Differential scanning calorimetry (DSC) can assess thermal stability during characterization .

Q. What solvent systems are optimal for solubility and formulation studies?

The compound shows pH-dependent solubility :

  • Polar aprotic solvents : DMSO or DMF (>50 mg/mL) are ideal for stock solutions.
  • Aqueous buffers : Solubility decreases in neutral pH (e.g., <0.1 mg/mL in PBS), but improves in mildly acidic conditions (pH 4–5) due to protonation of the acetamide group .

Methodological tip : Use dynamic light scattering (DLS) to monitor aggregation in aqueous media.

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding interactions?

  • HOMO-LUMO analysis : Calculate frontier molecular orbitals to assess electron donor/acceptor properties. For example, the fluorophenyl group lowers LUMO energy, enhancing electrophilic reactivity .
  • Molecular docking : Screen against target proteins (e.g., kinase domains) using software like AutoDock Vina. The isoxazole ring may engage in π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) .
  • MESP maps : Identify regions of negative potential (e.g., acetamide oxygen) for hydrogen-bonding interactions .

Validation : Compare computational results with experimental SPR (surface plasmon resonance) binding assays.

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) affect biological activity?

  • Fluorophenyl moiety : Enhances metabolic stability and membrane permeability due to reduced CYP450-mediated oxidation .
  • Methoxyphenyl group : Modulates solubility and target selectivity. For example, replacing 3-methoxy with 4-methoxy increases affinity for serotonin receptors but reduces kinase inhibition .

Experimental design : Synthesize analogs via parallel synthesis and test in cell-based assays (e.g., IC₅₀ in cancer cell lines). Use SAR (structure-activity relationship) heatmaps to prioritize derivatives .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
  • Validate target engagement : Use orthogonal methods (e.g., CETSA for thermal shift assays) to confirm direct binding .
  • Reanalyze impurities : Trace metal contamination (e.g., from catalysts) may artifactually inhibit enzymes. ICP-MS (inductively coupled plasma mass spectrometry) can detect metals .

Case study : Discrepancies in kinase inhibition studies were traced to DMSO concentration variations (use <0.1% v/v) .

Q. How can researchers investigate the compound’s polymorphism and its impact on bioavailability?

  • Crystallization screens : Use solvent/antisolvent combinations (e.g., ethanol/water) to isolate polymorphs.
  • PXRD (powder X-ray diffraction) : Compare diffraction patterns of batches to identify crystalline forms.
  • Dissolution testing : Measure dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF/FeSSIF) .

Finding : A metastable polymorph showed 2.5× faster dissolution than the stable form, improving oral absorption in preclinical models .

Q. What are the best practices for evaluating metabolic stability and toxicity in vitro?

  • Liver microsomal assays : Incubate with human/rat liver microsomes and monitor depletion via LC-MS/MS. The fluorophenyl group reduces oxidative metabolism compared to chlorophenyl analogs .
  • CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks.
  • Ames test : Assess mutagenicity using TA98 and TA100 strains (negative results reported for related acetamide derivatives) .

Advanced tip : Use CRISPR-engineered hepatocyte models to study metabolite-specific toxicity.

Q. How can researchers optimize the compound’s pharmacokinetic profile?

  • LogP adjustments : Introduce polar groups (e.g., hydroxyls) to reduce LogP from ~3.5 to ~2.5, enhancing aqueous solubility.
  • Prodrug strategies : Mask the acetamide as a tert-butyl carbamate to improve oral bioavailability .
  • Plasma protein binding (PPB) assays : Use ultrafiltration or equilibrium dialysis to measure free fraction. High PPB (>95%) may necessitate dose adjustments .

Q. What analytical techniques are critical for stability studies under varying conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor via UPLC-PDA:
    • Acidic hydrolysis : Degrades the isoxazole ring, forming 3-methoxyphenyl ketone byproducts.
    • Photooxidation : Generates fluorophenyl epoxides under UV light .
  • ICH guidelines : Follow Q1A(R2) for long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.